4-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with a unique structure that combines a benzimidazole moiety with a tetrahydropyran ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and tetrahydropyran-containing molecules. Examples are:
- 4-(4-chloro-3-(4-ethoxybenzyl)phenyl)-α-D-glucopyranoside
- 4-({[4-(2,2,2-trifluoroethoxy)-1,2]methyl}-tetrahydro-2H-pyran-4-carboxylic acid) .
Uniqueness
What sets 4-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H29N3O3 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]oxane-4-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-17(2)27-21-7-5-4-6-20(21)26-22(27)16-25-23(28)24(12-14-30-15-13-24)18-8-10-19(29-3)11-9-18/h4-11,17H,12-16H2,1-3H3,(H,25,28) |
InChI Key |
SXVSELCCKUFSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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